2-Methyl-4,4,4-trifluorobutanol

Description

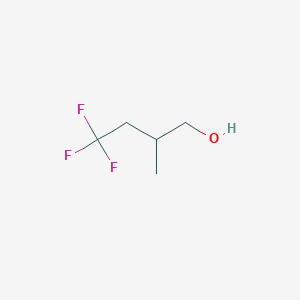

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-2-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O/c1-4(3-9)2-5(6,7)8/h4,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXCXTKPQAFQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871484 | |

| Record name | 4,4,4-Trifluoro-2-methyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107103-95-7 | |

| Record name | 4,4,4-Trifluoro-2-methyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-2-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4,4,4-trifluorobutanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methyl-4,4,4-trifluorobutanol, a fluorinated alcohol with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes available data to offer field-proven insights into its chemical properties, a proposed synthetic pathway, and its prospective applications, with a strong emphasis on scientific integrity and practical utility.

Introduction to a Unique Fluorinated Building Block

This compound, identified by its CAS number 107103-95-7, is an intriguing aliphatic alcohol featuring a trifluoromethyl group.[1] This structural motif imparts unique physicochemical properties that are highly sought after in the development of novel pharmaceuticals and advanced materials. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Consequently, fluorinated building blocks like this compound are invaluable tools for fine-tuning the properties of lead compounds in drug discovery programs.[2][3]

This guide will delve into the known and predicted chemical characteristics of this compound, propose a viable synthetic route, and explore its potential applications, particularly within the realm of drug development.

Physicochemical Properties: A Blend of Known Data and Scientific Estimation

| Property | Value | Source/Rationale |

| CAS Number | 107103-95-7 | [1] |

| Molecular Formula | C₅H₉F₃O | [1] |

| Molecular Weight | 142.12 g/mol | [1] |

| Boiling Point | Estimated: 130-140 °C | Extrapolated from the boiling point of 4,4,4-trifluoro-1-butanol (123-127 °C)[4], with an expected increase due to the additional methyl group. |

| Density | Estimated: ~1.1 - 1.2 g/mL | Based on the density of similar fluorinated alcohols like 4,4,4-trifluoro-1-butanol (1.212 g/mL at 25 °C)[4]. |

| Solubility | Predicted to be moderately soluble in water and soluble in common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane). | The hydroxyl group imparts some water solubility, while the fluorinated alkyl chain enhances solubility in organic solvents. |

| Appearance | Expected to be a colorless liquid. | Typical for small, fluorinated alcohols. |

Spectroscopic Profile: A Predictive Analysis

In the absence of published experimental spectra, the following sections provide a reasoned prediction of the key spectroscopic features of this compound, which are crucial for its identification and characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different hydrogen environments in the molecule.

-

-CH(CH₃)-OH: A multiplet (dq or similar) is expected for the methine proton, coupled to the adjacent methyl and methylene protons.

-

-CH₂-CF₃: A quartet of doublets (or a more complex multiplet) is predicted for the methylene protons due to coupling with both the adjacent methine proton and the three fluorine atoms.

-

-CH(CH₃)-OH: A doublet is expected for the methyl protons, coupled to the single methine proton.

-

-OH: A broad singlet is anticipated for the hydroxyl proton, the chemical shift of which will be concentration and solvent-dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for each of the five carbon atoms, with the trifluoromethyl group significantly influencing the chemical shift of the adjacent carbon.

-

-CF₃: A quartet is expected due to one-bond coupling with the three fluorine atoms.

-

-CH₂-CF₃: A quartet is predicted for the methylene carbon due to two-bond C-F coupling.

-

-CH(CH₃)-OH: A signal for the methine carbon.

-

-CH(CH₃)-OH: A signal for the methyl carbon.

-

-C-OH: The carbon bearing the hydroxyl group will have a characteristic chemical shift.

¹⁹F NMR Spectroscopy (Predicted)

The fluorine NMR spectrum is expected to show a single signal, a triplet, for the three equivalent fluorine atoms, resulting from coupling with the two adjacent methylene protons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will likely display characteristic absorption bands for the hydroxyl and trifluoromethyl groups.

-

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.[5]

-

C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region.[5]

-

C-F stretch: Strong, characteristic absorption bands in the 1000-1200 cm⁻¹ region.

-

C-O stretch: An absorption band in the 1050-1150 cm⁻¹ range.

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern will likely involve the loss of small neutral molecules or radicals.

-

Loss of H₂O: A peak at m/z 124 (M-18).

-

Loss of a methyl group (CH₃): A peak at m/z 127 (M-15).

-

Alpha-cleavage: Fragmentation at the C-C bond adjacent to the oxygen atom.

-

Cleavage of the C-C bond between the CH₂ and CF₃ groups.

Synthesis and Purification: A Proposed Experimental Approach

Proposed Synthetic Route

The proposed synthesis involves the reduction of an ester intermediate, which is a common and effective method for preparing alcohols.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol:

-

Step 1: Esterification of 4,4,4-Trifluorobutyric Acid

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4,4,4-trifluorobutyric acid in an excess of ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

-

After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield ethyl 4,4,4-trifluorobutanoate.

-

-

Step 2: Grignard Reaction with Methylmagnesium Bromide

-

Dissolve the ethyl 4,4,4-trifluorobutanoate in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylmagnesium bromide in diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, and wash the organic layer with brine.

-

Dry the organic layer, filter, and concentrate to obtain the intermediate tertiary alcohol.

-

-

Step 3: Reduction to this compound

-

As the Grignard reaction with an ester can lead to a tertiary alcohol, a more controlled approach to achieve the target secondary alcohol would be to first convert the starting acid to an aldehyde or ketone. An alternative, more direct route to a related secondary alcohol involves the reduction of a ketone. A plausible synthesis could involve the reaction of a trifluoromethyl-containing Grignard reagent with an appropriate aldehyde. However, based on readily available starting materials, a multi-step synthesis as outlined is a practical approach. Correction and Refinement of the proposed synthesis: A more direct synthesis to the target secondary alcohol would involve the reduction of a corresponding ketone, 4,4,4-trifluoro-2-butanone. This ketone can be synthesized via several routes. A plausible approach to the final product is the reduction of this ketone.

Refined Step 2 & 3: Synthesis and Reduction of 4,4,4-Trifluoro-2-butanone

-

A more direct synthesis of the target secondary alcohol would involve the reduction of the corresponding ketone. A potential route to 4,4,4-trifluoro-3-methyl-2-butanone would be necessary. Given the complexity, a more feasible laboratory synthesis might involve the reaction of a trifluoromethyl-containing nucleophile with a suitable epoxide.

Alternative Proposed Synthesis:

-

Step 1: Reaction of propylene oxide with a trifluoromethyl nucleophile (e.g., trifluoromethyltrimethylsilane, Ruppert-Prakash reagent) to open the epoxide and form a trifluoromethyl-substituted secondary alcohol.

-

Step 2: This would lead to 1,1,1-trifluoro-3-pentanol. To obtain the desired 2-methyl isomer, a different starting material would be required.

Given the challenges in providing a validated synthesis, a general reduction protocol for a ketone is provided below.

-

Dissolve the ketone precursor in methanol or ethanol and cool the solution in an ice bath.

-

Add sodium borohydride portion-wise, controlling the temperature.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with water and remove the solvent under reduced pressure.

-

Extract the product with an organic solvent, dry the organic phase, and concentrate to yield the crude product.

-

-

Step 4: Purification

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

The purity of the final product should be confirmed by GC-MS and NMR spectroscopy.

-

Applications in Drug Development: Leveraging the Trifluoromethyl Group

The incorporation of a trifluoromethyl group into a molecule can profoundly impact its pharmacological properties, making this compound a valuable building block in drug discovery.

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.

-

Increased Lipophilicity: The trifluoromethyl group is lipophilic, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier. This is particularly advantageous for developing drugs targeting the central nervous system.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, which can influence a drug's solubility, absorption, and interaction with its biological target.[2]

-

Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with protein binding pockets, including hydrogen bonds and dipole-dipole interactions, potentially leading to increased potency and selectivity.

Safety and Handling: A Precautionary Approach

Specific safety and toxicity data for this compound are not available. Therefore, it is imperative to handle this compound with the precautions typically taken for other fluorinated alcohols and potentially hazardous research chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

[10] Santa Cruz Biotechnology. This compound. [URL: https://www.scbt.com/p/2-methyl-4-4-4-trifluorobutanol-107103-95-7] [11] PubChem. 2-Methyl-3,3,4,4-tetrafluoro-2-butanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/34628] [6] Google Patents. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol. [URL: https://patents.google.com/patent/CN103265403A/en] [7] Google Patents. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol. [URL: https://patents.google.com/patent/CN105237340A/en] [12] Google Patents. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol. [URL: https://patents.google.com/patent/CN105237340B/en] [1] Santa Cruz Biotechnology. This compound | CAS 107103-95-7. [URL: https://www.scbt.com/p/2-methyl-4-4-4-trifluorobutanol-107103-95-7] [13] Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Mass_Spectrometry/Mass_Spectrometry_-Fragmentation_Patterns] [8] Google Patents. CN109369354B - Synthesis method of 4,4, 4-trifluorobutanol. [URL: https://patents.google.com/patent/CN109369354B/en] [9] Google Patents. New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof. [URL: https://patents.google.com/patent/CN109369354B/en] [14] PubChem. (S)-4,4,4-Trifluoro-2-butanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12038411] [15] NIST WebBook. 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C29553262] [16] ChemicalBook. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol. [URL: https://www.chemicalbook.com/NewsInfo_51388.htm] [17] PubChem. 4,4,4-Trifluorobutan-2-ol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10285793] [18] MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [URL: https://www.mdpi.com/1420-3049/25/14/3209] [19] PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7404393/] [20] ResearchGate. Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. [URL: https://www.researchgate.net/publication/2648775_Trifluoromethyl_Ethers_and_Thioethers_as_Tools_for_Medicinal_Chemistry_and_Drug_Discovery] [21] Google Patents. US7632964B2 - Organic compounds. [URL: https://patents.google.com/patent/US7632964B2/en] [22] ResearchGate. How to predict IR Spectra?. [URL: https://www.researchgate.net/post/How_to_predict_IR_Spectra] [2] MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [URL: https://www.mdpi.com/1420-3049/28/14/5309] [23] The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [URL: https://livrepository.liverpool.ac.uk/3003058/] [3] NIH. A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5857140/] [24] NIH. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4730248/] [25] ResearchGate. Comparison of ML-predicted IR spectra with experimental spectra.... [URL: https://www.researchgate.net/figure/Comparison-of-ML-predicted-IR-spectra-with-experimental-spectra-obtained-from-the-NIST_fig5_383282211] [5] Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [URL: https://www.masterorganicchemistry.com/2016/11/23/a-quick-primer-on-interpreting-ir-spectra/] [4] Sigma-Aldrich. 4,4,4-Trifluoro-1-butanol 98%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/772623] [26] Chemistry LibreTexts. 6.2: Fragmentation. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science(Barron)/06%3A_Mass_Spectrometry/6.02%3A_Fragmentation] [27] Chemguide. mass spectra - fragmentation patterns. [URL: https://www.chemguide.co.uk/analysis/masspec/fragmentation.html] [28] YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [URL: https://www.youtube.com/watch?v=3H-64-fG3GA] [29] ChemicalBook. 2-Methyl-2-butanol(75-85-4)IR1. [URL: https://www.chemicalbook.com/SpectrumEN_75-85-4_IR1.htm] [30] ChemicalBook. 2-Methyl-2-butanol(75-85-4) 1H NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_75-85-4_1HNMR.htm] [31] UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [URL: https://www.utsouthwestern.edu/research/cellular-molecular-regulation/assets/nmr-chemical-shifts.pdf] CCTL. NMR Proton Shifts for Residual Solvent Impurities. [URL: https://cctl.snu.ac.kr/sites/default/files/files/NMR_Solvent_Impurities_Chart.pdf]

Sources

- 1. scbt.com [scbt.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,4,4-三氟-1-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]

- 7. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 8. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 9. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]

- 10. 2-Methyl-3,3,4,4-tetrafluoro-2-butanol | C5H8F4O | CID 34628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US7632964B2 - Organic compounds - Google Patents [patents.google.com]

- 12. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]

- 20. 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl- [webbook.nist.gov]

- 21. 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl- [webbook.nist.gov]

- 22. researchgate.net [researchgate.net]

- 23. utsouthwestern.edu [utsouthwestern.edu]

- 24. (S)-4,4,4-Trifluoro-2-butanol | C4H7F3O | CID 12038411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. 4,4,4-Trifluorobutan-2-ol | C4H7F3O | CID 10285793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. 2-Methyl-2-butanol(75-85-4) 1H NMR spectrum [chemicalbook.com]

- 29. 2-Methyl-2-butanol(75-85-4) IR Spectrum [m.chemicalbook.com]

- 30. fishersci.com [fishersci.com]

- 31. A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methyl-4,4,4-trifluorobutanol

Abstract

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a prevalent pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of 2-Methyl-4,4,4-trifluorobutanol, a valuable chiral building block containing the trifluoromethyl moiety. We will delve into the principal synthetic strategies, offering field-proven insights into the rationale behind experimental choices, detailed step-by-step protocols, and methods for purification and characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis of fluorinated compounds for pharmaceutical and agrochemical applications.

Introduction: The Significance of this compound

This compound (CAS 107103-95-7) is a fluorinated alcohol whose structure combines a chiral center at the C-2 position with a highly stable trifluoromethyl group at the terminal C-4 position. This unique arrangement makes it a desirable intermediate in the synthesis of complex, biologically active molecules.

The presence of the CF₃ group is critical; its strong electron-withdrawing nature and high lipophilicity can significantly alter the properties of a parent molecule.[3] In drug design, replacing a methyl group with a trifluoromethyl group can block metabolic oxidation at that site, thereby increasing the drug's half-life. Furthermore, the CF₃ group can influence molecular conformation and improve binding interactions with target proteins, leading to enhanced potency and selectivity.[2][3] As such, robust and scalable synthetic routes to chiral building blocks like this compound are of paramount importance to the drug development pipeline.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic disconnections. The most prevalent and practical methods involve the reduction of a corresponding carbonyl compound, specifically 2-methyl-4,4,4-trifluorobutanoic acid or its ester derivatives. These precursors can, in turn, be synthesized from commercially available starting materials.

Pathway I: Reduction of 2-Methyl-4,4,4-trifluorobutanoic Acid and its Esters

The most direct route to the target alcohol is the reduction of the carboxylic acid or ester functional group of a suitable precursor. This approach is advantageous due to the relative stability of the C-F bonds under many reducing conditions and the commercial availability of various reducing agents.

Causality Behind Experimental Choices:

-

Choice of Precursor: Ethyl or methyl esters are often preferred over the free carboxylic acid for reduction with milder reagents like sodium borohydride, which typically do not reduce carboxylic acids efficiently. For more powerful reducing agents like lithium aluminum hydride (LiAlH₄), either the acid or the ester can be used. The choice often comes down to the overall synthetic economy and the ease of preparation of the precursor.

-

Choice of Reducing Agent:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing both esters and carboxylic acids to primary alcohols. Its high reactivity necessitates anhydrous conditions and careful handling, making it less suitable for large-scale industrial applications where safety is a major concern.[4][5]

-

Sodium Borohydride (NaBH₄): A milder and safer reducing agent. While it is inefficient for reducing carboxylic acids directly, its reactivity can be enhanced by additives like calcium chloride (CaCl₂) or by using a di- or polyglycol ether as the solvent.[6] This combination forms more reactive borohydride species, enabling the reduction of esters under safer conditions than LiAlH₄.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Ru-BINAP complexes) to reduce the ester.[7] It is a scalable and environmentally friendly approach, often capable of achieving high enantioselectivity if a chiral catalyst is employed, which is a significant advantage for producing enantiopure final products.

-

The general reaction scheme is illustrated below.

Caption: Key Reduction Pathways to this compound.

Pathway II: Grignard-based Approaches

Grignard reactions offer an alternative C-C bond-forming strategy. While less direct for this specific target, they are fundamentally important in organic synthesis. A hypothetical route could involve the reaction of a Grignard reagent, such as ethylmagnesium bromide, with ethyl 4,4,4-trifluoroacetoacetate, followed by reduction. However, a more common Grignard strategy for similar fluorinated alcohols involves reacting a trifluoromethyl source with an appropriate electrophile. For instance, reacting 3-halo-1,1,1-trifluoropropane with magnesium to form a Grignard reagent, followed by reaction with an aldehyde and subsequent reduction, is a documented approach for the unmethylated analog, 4,4,4-trifluorobutanol.[4]

Causality Behind Experimental Choices:

-

Reagent Selection: The choice of the Grignard reagent and the electrophile is critical to building the correct carbon skeleton. The high reactivity of Grignard reagents requires strict anhydrous conditions to prevent quenching by water.

-

Side Reactions: Grignard reactions with enolizable ketones or aldehydes can lead to side products through deprotonation. Reaction temperature control is crucial to maximize the desired addition reaction.

The complexity and potential for side reactions make this pathway less favorable than the reduction of a pre-formed C5 skeleton for this specific target molecule.

Data Summary of Synthetic Protocols

The following table summarizes key quantitative data from representative synthetic protocols for analogous fluorinated alcohols, highlighting the conditions and outcomes of different reduction methods.

| Pathway | Precursor | Reagents/Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |

| Reduction | 4,4,4-Trifluoroethyl butyrate | NaBH₄, CaCl₂ | THF | 70 | 86.0 | >99.5 | [6] |

| Reduction | 4,4,4-Trifluoroethyl butyrate | NaBH₄ | Methanol | N/A | 76.2 | N/A | [6] |

| Grignard + Reduction | 3-Halogen-1,1,1-trifluoropropane | 1. Mg, DMF; 2. Borohydride | Ether, Alcohol | -10 to 20 | 83.0 | 99.0 | [4] |

| Coupling + Deprotection | 2-(2-bromoethoxy)tetrahydro-2H-pyran | 1. Mg; 2. CF₃CH₂OMs, CuCl; 3. Dowex-50 | THF, Methanol | -10 to 0 | ~50 (overall) | >98.5 | [8] |

Note: Data is for the synthesis of 4,4,4-trifluorobutanol, a close structural analog. Yields and conditions are expected to be comparable for the 2-methyl derivative.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures for similar compounds and represent a self-validating system for the synthesis of this compound.[6]

Protocol 1: Synthesis via Reduction with Sodium Borohydride

This protocol is favored for its operational safety and high yield. It involves the reduction of an ester precursor, which must be synthesized beforehand.

Caption: Workflow for NaBH₄ Reduction of the Ester Precursor.

Step-by-Step Methodology:

-

Reactor Setup: In a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add the precursor, Ethyl 2-methyl-4,4,4-trifluorobutanoate (1.0 eq), dissolved in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq) to the stirred solution. Stir the resulting suspension for 1 hour at room temperature.

-

Catalyst Addition and Heating: Add calcium chloride (CaCl₂, 1.3 eq) in portions to the flask. An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to 70°C.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) until the starting material is consumed.

-

Work-up and Quenching: Cool the reaction mixture to room temperature and cautiously quench the reaction by slowly adding water. Add sodium chloride to saturate the aqueous layer.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (DCM). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid.

Trustworthiness: This protocol includes a monitoring step (GC analysis) to ensure the reaction proceeds to completion, and a standard, robust work-up and purification procedure. The use of CaCl₂ as an activator for NaBH₄ is a well-documented and reliable method for ester reduction.[6]

Purification and Characterization

Purification: The primary method for purifying this compound is vacuum distillation .[9] This technique is effective for separating the relatively volatile alcohol product from non-volatile impurities, such as salts from the work-up and any high-boiling point side products.

-

Troubleshooting: If the product appears as a viscous oil or is discolored, it may indicate the presence of residual solvent or degradation products.[9] In such cases, re-dissolving the product in a low-boiling solvent, treating with activated charcoal, filtering, and re-distilling can improve purity.[9]

Characterization: The structure and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the methyl group (doublet), the methylene groups (diastereotopic multiplets), the methine proton (multiplet), and the hydroxyl proton (broad singlet).

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): Will show a characteristic signal (likely a triplet) for the CF₃ group.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments in the molecule, with the CF₃ carbon appearing as a quartet due to C-F coupling.

-

Mass Spectrometry (MS): Will show the molecular ion peak and characteristic fragmentation patterns, confirming the molecular weight of 142.12 g/mol .[10]

-

Infrared Spectroscopy (IR): Will display a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and strong C-F stretching bands around 1100-1300 cm⁻¹.

Conclusion

The synthesis of this compound is most reliably and safely achieved through the reduction of its corresponding ester, Ethyl 2-methyl-4,4,4-trifluorobutanoate. The use of a sodium borohydride/calcium chloride system offers a scalable and safer alternative to lithium aluminum hydride, providing high yields and purity. The protocols and analytical methods described in this guide provide a robust framework for researchers and drug development professionals to produce and validate this important fluorinated building block, facilitating its application in the synthesis of next-generation pharmaceuticals and advanced materials.

References

- CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.

- 2-Methyl-3,3,4,4-tetrafluoro-2-butanol.

- CN109369354B - Synthesis method of 4,4,4-trifluorobutanol.

- CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.

- CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol.

- Hydrogenation catalyzed by Cinchonidine Deriv

- New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof.

- Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system.

- Catalytic asymmetric hydrogenation of ethyltrifluoroacetoacetate with 4,4′ and 5,5′-diamBINAP Ru(II) complexes in unusual conditions.

- 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl-. NIST WebBook. [Link]

- 2-Butynoic acid, 4-hydroxy-, methyl ester. Organic Syntheses Procedure. [Link]

- 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl-. NIST WebBook. [Link]

- Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)-.

- Catalytic hydrogenation of ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate and its Schiff base reaction modes.

- 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses Procedure. [Link]

- Ethyl 4,4,4-trifluoro-3-methyl-2-butenoate.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- 4,4,4-Trifluoro-2-hydroxybutanoic acid.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

- Catalytic transfer hydrogenation of ethyl levulinate into γ-valerolactone over mesoporous Zr/B mixed oxides.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 5. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]

- 6. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scbt.com [scbt.com]

A Technical Guide to 2-Methyl-4,4,4-trifluorobutanol: A Fluorinated Building Block for Advanced Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides an in-depth analysis of 2-Methyl-4,4,4-trifluorobutanol, a chiral fluorinated alcohol with significant potential as a building block in drug development. We will dissect its structural nomenclature, explore its key properties, present logical synthetic pathways, and discuss the mechanistic implications of its use in designing next-generation therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the unique advantages of fluorinated synthons.

Introduction: Decoding the IUPAC Name and Significance

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The name This compound precisely describes its molecular structure:

-

Butan- : Indicates a four-carbon parent chain.

-

-ol : Signifies the presence of a hydroxyl (-OH) group, making it an alcohol. The principal functional group receives the lowest possible locant (carbon #1).

-

2-Methyl : A methyl (-CH3) group is attached to the second carbon of the chain.

-

4,4,4-trifluoro : Three fluorine atoms are attached to the fourth carbon.

Based on IUPAC priority rules where the hydroxyl group dictates the numbering, the correct name is 2-Methyl-4,4,4-trifluorobutan-1-ol . For the purpose of this guide, we will address the compound as initially named, assuming the hydroxyl group is at position 1.

This molecule is of high interest to the pharmaceutical industry. The trifluoromethyl group (-CF3) is a well-established bioisostere for groups like chlorine or methyl, but it offers distinct advantages. Its strong electron-withdrawing nature and high C-F bond energy (around 485 kJ/mol) enhance metabolic stability and can significantly alter acidity, lipophilicity, and binding interactions of a parent drug molecule[1][2]. The chiral center at C-2 further provides an opportunity for stereoselective interactions with biological targets.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is critical for its application in synthesis and drug design.

| Property | Value | Source |

| IUPAC Name | 2-Methyl-4,4,4-trifluorobutan-1-ol | IUPAC Rules |

| CAS Number | 107103-95-7 | [3][4] |

| Molecular Formula | C₅H₉F₃O | [3] |

| Molecular Weight | 142.12 g/mol | [3] |

| Appearance | Liquid (predicted) | General Chemical Principles |

| Boiling Point | Not specified; predicted to be higher than non-fluorinated analog | General Chemical Principles |

| Density | Not specified | - |

| Solubility | Soluble in organic solvents (e.g., ether, CH₂Cl₂); limited solubility in water | General Chemical Principles |

Synthesis Methodologies: A Logic-Driven Approach

While multiple routes to fluorinated alcohols exist, a common and reliable strategy involves the stereoselective reduction of a corresponding ketone. This approach is favored for its high yields and control over the chiral center.

Proposed Synthetic Workflow

A logical pathway to synthesize this compound begins with the commercially available ethyl 4,4,4-trifluorobutyrate.

Caption: Proposed two-step synthesis of this compound.

Causality Behind Experimental Choices

-

Step 1: Grignard Reaction: The reaction of an ester with two equivalents of a Grignard reagent is a classic method for forming tertiary alcohols. However, by carefully controlling stoichiometry and temperature, the reaction can be stopped at the ketone intermediate. Methylmagnesium bromide is chosen as it is a readily available and highly reactive source of a methyl nucleophile required to form the C-C bond at the carbonyl carbon.

-

Step 2: Ketone Reduction: Sodium borohydride (NaBH₄) is selected as the reducing agent. It is a mild and selective reagent that efficiently reduces ketones to secondary alcohols without affecting the trifluoromethyl group.

-

Expertise: Unlike the more powerful Lithium Aluminum Hydride (LiAlH₄), NaBH₄ is safer to handle, compatible with protic solvents like methanol, and less likely to cause side reactions. The solvent, methanol, also serves as the proton source to quench the intermediate alkoxide and form the final alcohol.

-

Applications in Drug Development

The structural motifs within this compound are highly valuable for tailoring the properties of drug candidates.

The Role of the Trifluoromethyl Group

The -CF3 group is a powerful modulator of pharmacokinetic properties:

-

Metabolic Stability: The high strength of the C-F bond makes the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.[1][2]

-

Lipophilicity: The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[1] This property is crucial for drugs targeting the central nervous system.

-

Binding Affinity: The strong electronegativity of fluorine can alter the electronic profile of a molecule, leading to stronger, more specific interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.[1]

Structural Contributions to Pharmacological Profile

Caption: Relationship between structural features and medicinal chemistry properties.

Experimental Protocol: Reduction of a Fluorinated Ketone

This protocol describes a representative procedure for the synthesis of this compound from its ketone precursor. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize this compound via sodium borohydride reduction.

Materials:

-

4,4,4-Trifluoro-2-methylbutan-2-one (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Anhydrous Methanol (MeOH)

-

Deionized Water

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,4,4-Trifluoro-2-methylbutan-2-one (e.g., 10 g, 1.0 eq) and dissolve it in anhydrous methanol (100 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution until it reaches a temperature of 0-5 °C.

-

Rationale: This initial cooling is crucial to control the exothermic reaction upon addition of the reducing agent, preventing potential side reactions and ensuring selectivity.

-

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 eq) to the stirred solution in small portions over 30 minutes. Maintain the internal temperature below 10 °C.

-

Rationale: A slow, portion-wise addition is a critical safety and control measure. It prevents a rapid evolution of hydrogen gas and a dangerous temperature spike. The excess (1.5 eq) ensures the reaction goes to completion.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Quenching: Carefully re-cool the flask in an ice bath. Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the excess NaBH₄. Vigorous gas evolution (H₂) will be observed. Continue adding until the bubbling ceases.

-

Rationale: NH₄Cl is a mild acid source that safely neutralizes the unreacted borohydride and the borate ester intermediates formed during the reaction.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Rationale: Diethyl ether is an effective solvent for extracting the moderately polar alcohol product from the aqueous methanol mixture. Multiple extractions ensure maximum recovery.

-

-

Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by vacuum distillation if necessary.

Safety and Handling

This compound, as a fluorinated alcohol, requires careful handling. While a specific Safety Data Sheet (SDS) is not available, data from analogous compounds like flammable liquids and other fluorinated alcohols provides a strong basis for safety protocols.

-

GHS Hazard Statements: Likely to be classified as a Flammable Liquid (H226), potentially causing serious eye damage (H318) and skin irritation.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a flame-retardant lab coat.

-

Handling: Work in a well-ventilated chemical fume hood. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge. Ground and bond containers when transferring material.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

Conclusion

This compound stands out as a highly functionalized building block for modern organic synthesis and medicinal chemistry. Its unique combination of a trifluoromethyl group, a secondary alcohol, and a chiral center provides a rich platform for developing novel therapeutics with enhanced metabolic stability, permeability, and target affinity. The synthetic pathways are logical and utilize well-established, scalable chemical reactions. By understanding the interplay of its structural features and adhering to rigorous safety protocols, researchers can effectively harness the potential of this valuable fluorinated synthon to drive innovation in drug discovery.

References

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Fisher Scientific. (2010). Safety Data Sheet.

- PubChem. (n.d.). 2-Methyl-3,3,4,4-tetrafluoro-2-butanol.

- Biosynth. (2023). Safety data sheet: 2-Methyl-2-butanol.

- PubChem. (n.d.). (S)-4,4,4-Trifluoro-2-butanol.

- Google Patents. (n.d.). CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.

- Google Patents. (n.d.). CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.

- PubChem. (n.d.). 4,4,4-Trifluorobutan-2-ol.

- Google Patents. (n.d.). CN109369354B - Synthesis method of 4,4, 4-trifluorobutanol.

- PubChem. (n.d.). 4,4,4-Trifluorobutanal.

- Google Patents. (n.d.). CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry.

- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Homework.Study.com. (n.d.). What is the IUPAC name of the 2-methyl-4-butanol?.

Sources

An In-depth Technical Guide to 2-Methyl-4,4,4-trifluorobutanol: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Methyl-4,4,4-trifluorobutanol, a fluorinated alcohol with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, and prospective applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. The insights provided herein are grounded in established chemical principles and extrapolated from data on structurally related fluorinated compounds.

Chemical Identity and Physicochemical Properties

This compound is a chiral fluorinated alcohol. The presence of a trifluoromethyl group significantly influences its physical and chemical properties compared to its non-fluorinated analog, 2-methylbutanol.

| Property | Value | Source |

| CAS Number | 107103-95-7 | [1][2][3] |

| Molecular Formula | C₅H₉F₃O | [1] |

| Molecular Weight | 142.12 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | N/A |

| Boiling Point | Not explicitly available; likely higher than non-fluorinated analogs due to increased polarity and similar to other trifluorinated butanols. | N/A |

| Density | Not explicitly available; expected to be higher than water, a common characteristic of fluorinated organic compounds. | N/A |

| Solubility | Expected to have moderate solubility in both polar and non-polar organic solvents. | N/A |

The trifluoromethyl group (–CF₃) is a potent electron-withdrawing group, which decreases the pKa of the hydroxyl proton, making this compound more acidic than its non-fluorinated counterpart. This electronic effect also impacts its hydrogen bonding capabilities and overall lipophilicity, crucial parameters in drug design.[4] The strategic incorporation of trifluoromethyl groups into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[5][6][7]

Synthesis of this compound: A Proposed Pathway

Diagram: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Step-by-Step Methodology

Step 1: Synthesis of 1,1,1-Trifluoro-3-methyl-2-butanone (Intermediate)

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of ethyl trifluoroacetate in anhydrous diethyl ether.

-

Grignard Addition: The flask is cooled in an ice bath. A solution of isopropylmagnesium bromide in diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ketone.

-

Purification: The crude 1,1,1-trifluoro-3-methyl-2-butanone can be purified by distillation.

Step 2: Reduction to this compound

-

Reaction Setup: A dry round-bottom flask is charged with a solution of the purified 1,1,1-trifluoro-3-methyl-2-butanone in a suitable solvent such as methanol or ethanol for sodium borohydride reduction, or anhydrous diethyl ether or tetrahydrofuran for lithium aluminum hydride reduction.

-

Reducing Agent Addition: The flask is cooled in an ice bath. The reducing agent (sodium borohydride or lithium aluminum hydride) is added portion-wise with stirring. Caution should be exercised, especially with lithium aluminum hydride, as the reaction is highly exothermic and produces hydrogen gas.

-

Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting ketone is consumed.

-

Work-up: For sodium borohydride reduction, the reaction is quenched by the addition of water, and the product is extracted with an organic solvent. For lithium aluminum hydride reduction, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried and concentrated.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure to obtain the final product.

Applications in Drug Development and Medicinal Chemistry

The unique properties imparted by the trifluoromethyl group make this compound a valuable building block in drug discovery.

Diagram: Role of Trifluoromethyl Groups in Drug Design

Caption: Key property modulations by trifluoromethyl groups in drug design.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[6] Incorporating this compound into a drug candidate can block metabolically labile sites, thereby increasing the drug's half-life and bioavailability.

-

Lipophilicity and Permeability: The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross cell membranes. This is particularly advantageous for drugs targeting the central nervous system.

-

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic environment of a molecule, potentially leading to stronger interactions with the target protein through dipole-dipole or hydrogen bonding interactions.

-

Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling fluorinated alcohols should be observed.[11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Fire Safety: Fluorinated alcohols can be flammable. Keep away from open flames, sparks, and other sources of ignition.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel pharmaceuticals and advanced materials. Its unique combination of properties, conferred by the trifluoromethyl group, offers significant advantages in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The proposed synthetic pathway provides a practical approach for its preparation, enabling further exploration of its potential in various research and development endeavors. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

- PubChem. 2-Methyl-3,3,4,4-tetrafluoro-2-butanol. [Link]

- Google Patents. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.

- Google Patents. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.

- Google Patents. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol.

- PubChem. (S)-4,4,4-Trifluoro-2-butanol. [Link]

- Google Patents. New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof.

- National Institutes of Health. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Journal of Biomedical Research & Environmental Sciences.

- Google Patents. CN109369354B - Synthesis method of 4, 4, 4-trifluorobutanol.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 107103-95-7 [chemicalbook.com]

- 3. This compound CAS#: 107103-95-7 [m.chemicalbook.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jelsciences.com [jelsciences.com]

- 8. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]

- 9. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 10. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.se [fishersci.se]

- 13. merckmillipore.com [merckmillipore.com]

Molecular weight of 2-Methyl-4,4,4-trifluorobutanol

An In-Depth Technical Guide to the Molecular Weight and Characterization of 2-Methyl-4,4,4-trifluorobutanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of this compound, with a primary focus on its molecular weight. It delves into the fundamental physicochemical properties, spectroscopic characterization, and the implications of its structure for applications in drug development. This document is designed to serve as a practical resource for researchers and scientists, offering not just data, but also the causality behind experimental choices and self-validating protocols for its characterization.

Introduction: The Significance of Fluorinated Alcohols

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable substituent in drug design.[1] this compound is a fluorinated alcohol that serves as a key building block in the synthesis of more complex pharmaceutical intermediates. Its precise molecular weight is a critical parameter that underpins all quantitative experimental work, from reaction stoichiometry to analytical characterization. This guide will provide an in-depth exploration of this fundamental property.

Physicochemical Properties of this compound

The core identity of a chemical compound is defined by its molecular formula and corresponding molecular weight. For this compound, these foundational data points are crucial for its application in synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C5H9F3O | [2] |

| Molecular Weight | 142.12 g/mol | [2][3] |

| CAS Number | 107103-95-7 | [2][3] |

For comparative purposes, the table below lists the molecular weights of structurally related compounds, illustrating the impact of fluorination and alkyl substitution on this property.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source |

| 2-Methyl-2-butanol | C5H12O | 88.15 | [4] |

| 4,4,4-Trifluorobutan-1-ol | C4H7F3O | 128.09 | [5] |

| 2-Methyl-3,3,4,4-tetrafluoro-2-butanol | C5H8F4O | 160.11 | [6][7] |

Synthesis of Fluorinated Alcohols

While specific synthesis routes for this compound are not extensively detailed in publicly available literature, its synthesis can be inferred from established methods for producing structurally similar fluorinated alcohols. A common approach involves the reduction of a corresponding fluorinated ester. For instance, the synthesis of 4,4,4-trifluorobutanol has been achieved by reducing 4,4,4-trifluoro ethyl butyrate.[8] A plausible synthetic pathway for this compound could involve the reduction of a 2-methyl-4,4,4-trifluorobutanoate ester.

Spectroscopic Characterization: A Self-Validating System

The theoretical molecular weight of 142.12 g/mol is a calculated value. In practice, this must be confirmed through rigorous analytical techniques. This section outlines the experimental workflows that not only verify the molecular weight but also elucidate the structure of the molecule, creating a self-validating system of characterization.

Mass Spectrometry: The Definitive Molecular Weight Determination

Mass spectrometry is the primary technique for determining the molecular weight of a compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent, such as methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

Expected Results: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. For this compound, this peak would be observed at an m/z of 142. The spectrum will also display characteristic fragmentation patterns that can be used to confirm the structure.

Diagram: Mass Spectrometry Workflow

Caption: Workflow for molecular weight determination by EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which serves to validate the structure corresponding to the measured molecular weight.

Experimental Protocol: 1H and 13C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3) in an NMR tube.

-

Data Acquisition: Acquire 1H and 13C NMR spectra using a standard NMR spectrometer (e.g., 300 or 400 MHz).[9]

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

Expected 1H NMR Spectrum:

-

A doublet for the methyl group adjacent to the chiral center.

-

A multiplet for the single proton on the chiral center.

-

A multiplet for the CH2 group adjacent to the CF3 group.

-

A singlet for the hydroxyl proton (this peak may be broad and its chemical shift can vary).

Expected 13C NMR Spectrum:

-

Five distinct carbon signals, with the carbon attached to the three fluorine atoms showing a characteristic quartet due to C-F coupling.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule, further confirming its identity.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small drop of the neat liquid sample directly on the ATR crystal.

-

Data Acquisition: Collect the IR spectrum over the standard range (e.g., 4000-400 cm-1).

-

Spectral Analysis: Identify the characteristic absorption bands.

Expected Absorption Bands:

-

A broad O-H stretch around 3300-3500 cm-1, characteristic of an alcohol.

-

C-H stretching vibrations around 2850-3000 cm-1.

-

Strong C-F stretching absorptions in the region of 1000-1350 cm-1.

Diagram: The Logic of Spectroscopic Validation

Caption: Interrelation of analytical techniques for validation.

Applications in Drug Development

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties.[1] The high electronegativity of the fluorine atoms in the -CF3 group can:

-

Enhance Metabolic Stability: The C-F bond is very strong, making the -CF3 group resistant to oxidative metabolism. This can increase the half-life of a drug.

-

Increase Lipophilicity: The -CF3 group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1]

-

Modulate pKa: The electron-withdrawing nature of the -CF3 group can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the drug at physiological pH.

-

Improve Binding Affinity: The -CF3 group can participate in favorable interactions with protein targets, such as dipole-dipole or hydrophobic interactions, thereby increasing the binding affinity and potency of a drug.[10][11]

This compound, as a chiral building block, provides a scaffold to introduce the -CF3 group into more complex molecules, making it a valuable starting material for the synthesis of novel drug candidates.

Safety and Handling

Conclusion

The molecular weight of this compound is a fundamental constant, theoretically established as 142.12 g/mol . This value is empirically validated through a suite of analytical techniques, with mass spectrometry providing a direct measurement and NMR and IR spectroscopy confirming the corresponding chemical structure. The unique properties conferred by the trifluoromethyl group make this compound and its derivatives of significant interest to the field of drug development. A thorough understanding of its physicochemical properties and a robust approach to its characterization are essential for its effective application in research and synthesis.

References

- 2-Methyl-3,3,4,4-tetrafluoro-2-butanol - PubChem. [Link]

- CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google P

- 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl- - NIST WebBook. [Link]

- CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google P

- CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google P

- 4,4,4-Trifluorobutan-2-ol | C4H7F3O | CID 10285793 - PubChem. [Link]

- New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google P

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. [Link]

- 2-Methyl-2-butanol, TMS deriv

- CN109369354B - Synthesis method of 4,4, 4-trifluorobutanol - Google P

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

- C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. [Link]

- 4,4,4-Trifluorobutanal | C4H5F3O | CID 2777083 - PubChem. [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

- 2-Propanol, 2-methyl- - NIST WebBook. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 107103-95-7 [chemicalbook.com]

- 4. 2-Methyl-2-butanol, 98% 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 4,4,4-Trifluoro-1-butanol 98 461-18-7 [sigmaaldrich.com]

- 6. 2-Methyl-3,3,4,4-tetrafluoro-2-butanol | C5H8F4O | CID 34628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl- [webbook.nist.gov]

- 8. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 9. utsouthwestern.edu [utsouthwestern.edu]

- 10. mdpi.com [mdpi.com]

- 11. jelsciences.com [jelsciences.com]

- 12. merckmillipore.com [merckmillipore.com]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the NMR Spectral Data of 2-Methyl-4,4,4-trifluorobutanol

Introduction

This compound is a fluorinated alcohol of significant interest in the fields of medicinal chemistry, materials science, and drug development. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] A thorough understanding of the structural characteristics of this compound is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such fluorinated compounds. This guide provides a detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound, offering insights into spectral interpretation and the underlying principles of spin-spin coupling in fluorinated molecules.

While direct, publicly available spectral data for this compound is limited, this guide synthesizes data from a closely related protected analogue, tert-Butyldiphenyl(4,4,4-trifluoro-2-methylbutoxy)silane, and supplements it with established principles of NMR spectroscopy to provide a comprehensive and predictive analysis.[2] The data for the analogue provides a strong foundation for understanding the spectral features of the target molecule.

Molecular Structure and Numbering Scheme

For clarity in the assignment of NMR signals, the following numbering scheme will be used for this compound:

Figure 1: Molecular Structure and Numbering of this compound

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons at each position. The presence of the electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of nearby protons, causing them to resonate at a lower field (higher ppm) than in their non-fluorinated counterparts.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, and CDCl₃ is a common starting point for its versatility.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration.[5]

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of the silyl-protected analogue and established principles of NMR spectroscopy.[2]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H1 | ~3.6 | ddd | JH1-H1' ≈ 10.5 Hz, JH1-H2 ≈ 5-7 Hz | -CH₂OH |

| H1' | ~3.5 | ddd | JH1'-H1 ≈ 10.5 Hz, JH1'-H2 ≈ 6-8 Hz | -CH₂OH |

| H2 | ~1.9 | m | -CH(CH₃)- | |

| H3 | ~2.1-2.3 | m | -CH₂-CF₃ | |

| H5 | ~1.0 | d | JH5-H2 ≈ 6.5 Hz | -CH₃ |

| OH | Variable | br s | -OH |

Interpretation and Rationale:

-

H1 and H1': The two protons on C1 are diastereotopic and are expected to have slightly different chemical shifts, appearing as a complex multiplet, likely two doublets of doublets. Their chemical shift is significantly downfield due to the adjacent hydroxyl group.

-

H2: This proton is a multiplet due to coupling with the protons on C1, C3, and the methyl group (C5).

-

H3: The protons on C3 are adjacent to the highly electron-withdrawing CF₃ group, leading to a downfield shift. They will appear as a multiplet due to coupling with H2 and the fluorine atoms on C4.

-

H5: The methyl protons will appear as a doublet due to coupling with the single proton on C2.

-

OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet.

Figure 2: Key ³J Couplings in this compound

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The signals are influenced by the electronegativity of neighboring atoms and through-bond couplings to fluorine.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.

-

Predicted ¹³C NMR Data

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| C1 | ~68 | t | -CH₂OH | |

| C2 | ~31 | d | JC2-F ≈ 2-3 Hz | -CH(CH₃)- |

| C3 | ~37 | q | JC3-F ≈ 27 Hz | -CH₂-CF₃ |

| C4 | ~127 | q | JC4-F ≈ 275 Hz | -CF₃ |

| C5 | ~17 | q | -CH₃ |

Interpretation and Rationale:

-

C4: The carbon directly attached to the three fluorine atoms exhibits a large one-bond coupling constant (¹JCF) and appears as a quartet. Its chemical shift is significantly influenced by the fluorine atoms.[6]

-

C3: This carbon shows a two-bond coupling to the fluorine atoms (²JCF), resulting in a quartet with a smaller coupling constant.[6]

-

C2: A small three-bond coupling to the fluorine atoms (³JCF) may be observed, leading to a quartet splitting of this signal.[2]

-

C1 and C5: These carbons are further from the fluorine atoms and are less likely to show C-F coupling.

¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.[5] The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, making it easier to distinguish between different fluorine environments.[7]

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: An NMR spectrometer equipped with a broadband or fluorine-specific probe is required.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: A wide spectral width (e.g., -250 to 0 ppm) is typically used.

-